molecular formula C11H12Cl2N2O3S B2874464 1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 630065-22-4

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B2874464
CAS No.: 630065-22-4
M. Wt: 323.19
InChI Key: PNFQCBCIJWCSEV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a useful research compound. Its molecular formula is C11H12Cl2N2O3S and its molecular weight is 323.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

Research on similar urea derivatives, like the synthesis of novel thiazolyl urea derivatives, highlights the importance of these compounds in the development of new materials with promising antitumor activities. The structural confirmation through elemental analysis, NMR, and X-ray diffraction analysis underlines the critical role of detailed synthesis and structure analysis in understanding the properties and potential applications of such compounds (Ling et al., 2008).

Corrosion Inhibition

Urea derivatives, specifically triazinyl urea derivatives, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their strong adsorption on the metal surface leads to the formation of a protective layer, indicating their potential application in materials science and engineering to enhance the durability of metals (Mistry et al., 2011).

Optoelectronic Applications

The investigation of electronic, optical, and nonlinear optical properties of chalcone derivatives demonstrates the potential use of urea-related compounds in optoelectronic device fabrications. These studies suggest that such compounds could be valuable in developing materials with superior optoelectronic properties (Shkir et al., 2018).

Environmental Applications

Urea derivatives have been studied for their roles in environmental applications, such as the degradation of antimicrobials like triclosan and triclocarban. These studies contribute to our understanding of environmental pollution and the development of methods for mitigating the impact of hazardous substances (Sirés et al., 2007).

Photocatalysis

Research on the simultaneous production of hydrogen and degradation of organic pollutants using TiO2 photocatalysts modified with urea derivatives underlines the importance of these compounds in photocatalysis. Such applications point towards innovative approaches for energy production and pollution reduction (Kim et al., 2012).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c12-9-2-1-7(5-10(9)13)14-11(16)15-8-3-4-19(17,18)6-8/h1-2,5,8H,3-4,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFQCBCIJWCSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333135
Record name 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

630065-22-4
Record name 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.